1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure incorporating both benzofuran and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the piperidine moiety. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
Spirocyclization: The spirocyclic structure is formed by reacting the benzofuran derivative with a suitable piperidine precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of 3-chlorobenzyl alcohol derivatives.
Substitution: Formation of 3-amino or 3-thio derivatives of the benzoyl group.
Scientific Research Applications
1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
- 1’-(3-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one
- 1’-(3-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one
- 1’-(3-methylbenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one
Comparison:
- Uniqueness: The presence of the 3-chlorobenzoyl group in 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity: Compared to its bromine or fluorine analogs, the chlorine derivative may exhibit different reactivity patterns in substitution reactions due to the varying electronegativity and size of the halogen atoms .
Properties
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-6-3-5-13(11-14)17(22)21-10-4-9-19(12-21)16-8-2-1-7-15(16)18(23)24-19/h1-3,5-8,11H,4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNSLYZNDOSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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